molecular formula C24H38Br2N2 B1663700 bPiDDB CAS No. 525596-66-1

bPiDDB

カタログ番号 B1663700
CAS番号: 525596-66-1
分子量: 514.4 g/mol
InChIキー: NNPBJCAIRCFEFZ-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of bPiDDB is represented by the formula C24H38Br2N2 . The compound has a molecular weight of 514.38 .


Chemical Reactions Analysis

BPiDDB has been shown to inhibit nicotine-evoked dopamine (DA) release from rat striatal slices . It has also been found to decrease nicotine self-administration in rats .


Physical And Chemical Properties Analysis

BPiDDB is a polar, cationic molecule with a molecular weight of 514.38 and a chemical formula of C24H38Br2N2 .

科学的研究の応用

Nicotinic Receptor Antagonist for Tobacco Dependence

bPiDDB, a novel compound, has shown potential in selectively blocking nicotinic acetylcholine receptors that are involved in regulating dopamine release. This has implications for treating tobacco dependence. Studies have demonstrated that bPiDDB can decrease nicotine self-administration in rats without affecting sucrose-maintained responding. This specificity suggests bPiDDB's potential as a lead compound for developing treatments for tobacco addiction (Neugebauer et al., 2006), (Dwoskin et al., 2004).

Impact on Dopamine Release and Locomotor Activity

Research has explored bPiDDB's effects on nicotine-induced changes in dopamine metabolism and locomotor activity. For instance, it was found to attenuate hyperactivity produced by acute and repeated nicotine exposure, though less robustly compared to other compounds. This suggests its role in influencing brain regions associated with reward and addiction (Rahman et al., 2008).

Potential in Drug Abuse Treatment

Further studies have highlighted bPiDDB's role as a potential treatment for nicotine abuse. Despite some toxicity issues with repeated bPiDDB treatment, its analogue, bPiDI, has been evaluated for its pharmacology in the context of nicotine abuse. This underscores the broader potential of bPiDDB and its derivatives in the field of addiction and drug abuse treatment (Wooters et al., 2011).

Blood-Brain Barrier Permeation

An interesting aspect of bPiDDB's pharmacology is its ability to penetrate the blood-brain barrier (BBB). Studies have shown that bPiDDB, being a polar, charged molecule, can undergo facilitated transport across the BBB. This highlights its potential effectiveness in central nervous system-targeted therapies (Lockman et al., 2008).

特性

IUPAC Name

3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBJCAIRCFEFZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bPiDDB

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bPiDDB
Reactant of Route 2
Reactant of Route 2
bPiDDB
Reactant of Route 3
bPiDDB
Reactant of Route 4
bPiDDB
Reactant of Route 5
bPiDDB
Reactant of Route 6
bPiDDB

Citations

For This Compound
79
Citations
S Rahman, NM Neugebauer, Z Zhang, PA Crooks… - …, 2007 - Elsevier
The present study examined the effects of the novel nicotinic acetylcholine receptor (nAChR) antagonist, N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB), after acute …
Number of citations: 38 www.sciencedirect.com
AM Smith, M Pivavarchyk, TE Wooters, Z Zhang… - Biochemical …, 2010 - Elsevier
… bPiDDB is 10-fold more potent (IC 50 = 0.3 nM) at inhibiting nicotine-evoked [ 3 H]DA release than bPiDDB… The purpose of the current study was to determine if bPiDDB and/or r-bPiDDB …
Number of citations: 13 www.sciencedirect.com
AM Smith, GK Dhawan, Z Zhang, KB Siripurapu… - Biochemical …, 2009 - Elsevier
… However, the effects of bPiDDB on nicotine-evoked NE release have yet to be determined. Thus, the current study sought to determine if bPiDDB inhibits nicotine-evoked hippocampal [ …
Number of citations: 7 www.sciencedirect.com
NM Neugebauer, Z Zhang, PA Crooks, LP Dwoskin… - …, 2006 - Springer
… The purpose of the present study was to examine the ability of acute bPiDDB to … bPiDDB-induced change in nicotine self-administration, we also examined the effect of acute …
Number of citations: 54 link.springer.com
PR Lockman, VK Manda, WJ Geldenhuys… - … of Pharmacology and …, 2008 - ASPET
… ; 2) the mechanism of permeation; and 3) comparison of bPiDDB to the cations choline and N-… The BBB permeation of [ 3 H]choline, [ 3 H]NONI, and [ 14 C]bPiDDB was evaluated using …
Number of citations: 19 jpet.aspetjournals.org
S Rahman, Z Zhang, RL Papke… - British journal of …, 2008 - Wiley Online Library
… of bPiDDB using reverse dialysis are not known currently, the concentrations of bPiDDB … showing that bPiDDB inhibits dopamine release in rat striatal slices ( Dwoskin et al., 2003 ). …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
S Rahman, Z Zhang, RL Papke, PA Crooks… - Citeseer
… of bPiDDB using reverse dialysis are not known currently, the concentrations of bPiDDB used … study showing that bPiDDB inhibits DA release in rat striatal slices (Dwoskin et al., 2003). …
Number of citations: 2 citeseerx.ist.psu.edu
LP Dwoskin, PA Crooks, MT Bardo - … : official publication of the …, 2009 - ncbi.nlm.nih.gov
… Taken together, the effectiveness of bPiDDB in decreasing both nicotine self-administration and reinstatement designates bPiDDB as a lead in our search for nAChR antagonists that …
Number of citations: 19 www.ncbi.nlm.nih.gov
ZAF Albayati, LP Dwoskin, PA Crooks - Drug metabolism and disposition, 2008 - ASPET
… No metabolism of [ 14 CH 3 ]bPiDDB was detected with any dose of bPiDDB administered. Only moderate protein binding (63–65% in plasma and 59–62% in brain supernatant) was …
Number of citations: 14 dmd.aspetjournals.org
LP Dwoskin, TE Wooters, SP Sumithran… - … of Pharmacology and …, 2008 - ASPET
… bPiDDB interacts in an orthosteric manner at nAChRs mediating nicotine-evoked [ 3 H]DA overflow. To determine whether bPiDDB … maximally effective concentrations of bPiDDB (10 nM…
Number of citations: 42 jpet.aspetjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。